trans-Phenothrin chemical structure and properties
trans-Phenothrin chemical structure and properties
An In-depth Technical Guide to trans-Phenothrin
This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to trans-Phenothrin, a synthetic pyrethroid insecticide. The information is intended for researchers, scientists, and professionals in drug development and environmental science.
Chemical Identity
trans-Phenothrin is a synthetic pyrethroid insecticide. The term "phenothrin" can refer to a racemic mixture of stereoisomers. This guide focuses on the trans-isomers, with specific data provided for the active 1R-trans enantiomer where available.
| Identifier | Value |
| IUPAC Name | (3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate |
| CAS Number | 26046-85-5 (for 1R-trans-Phenothrin) |
| Molecular Formula | C23H26O3[1][2][3] |
| Molecular Weight | 350.45 g/mol [2][3][4] |
| Synonyms | d-Phenothrin, Sumithrin, (1R-trans)-Phenothrin[1][2][3] |
| InChI Key | SBNFWQZLDJGRLK-RTWAWAEBSA-N[1] |
| Canonical SMILES | CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C[2] |
Chemical Structure
The structure of trans-Phenothrin consists of a cyclopropane (B1198618) ring esterified with 3-phenoxybenzyl alcohol. The "trans" designation refers to the stereochemistry on the cyclopropane ring.
Caption: Chemical structure of trans-Phenothrin.
Physicochemical and Toxicological Properties
trans-Phenothrin is a viscous liquid that is poorly soluble in water but soluble in many organic solvents.[5] Its properties make it effective as a contact insecticide.[6]
Table 1: Physicochemical Properties of trans-Phenothrin
| Property | Value | Reference(s) |
|---|---|---|
| Physical State | Pale yellow to yellow-brown liquid | [4][5][7] |
| Boiling Point | 437 °C at 760 mmHg | [2] |
| Vapor Pressure | 1.43 x 10⁻⁷ mmHg at 21 °C | [6] |
| Water Solubility | <0.01 mg/L (25 °C) | [2][6] |
| Octanol-Water Partition Coefficient (log Kow) | 6.01 - 6.2 | [2][3][4][6] |
| Density | 1.06 - 1.12 g/cm³ | [2][5] |
| Stability | Stable under normal conditions; degrades in light and alkaline media. |[1][4][5] |
Table 2: Toxicological Data for d-Phenothrin (mixture of 1R isomers)
| Metric | Value | Species | Route | Reference(s) |
|---|---|---|---|---|
| Acute Oral LD50 | > 5000 mg/kg | Rat | Oral | [8] |
| Acute Dermal LD50 | > 5000 mg/kg | Rat | Dermal | |
| Aquatic Toxicity (LC50, 96h) | 2.7 µg/L | Rainbow Trout | Aquatic | [7] |
| Aquatic Toxicity (LC50, 96h) | 16 µg/L | Bluegill Sunfish | Aquatic |[7] |
Mechanism of Action
As a Type I pyrethroid, trans-Phenothrin's primary mode of action is the disruption of nerve function in insects.[6][9][10] It targets the voltage-gated sodium channels located in the neuronal membranes.[7][9]
-
Binding: Phenothrin (B69414) binds to the alpha-subunit of the voltage-gated sodium channels.
-
Channel Modification: This binding locks the channel in an open state, preventing its normal inactivation.[9]
-
Ion Influx: The prolonged opening leads to a continuous influx of sodium ions (Na+) into the neuron.[9]
-
Hyperexcitation: The excessive Na+ influx causes a state of hyperexcitation, leading to repetitive nerve discharges.[6][9]
-
Paralysis and Death: This uncontrolled nerve firing results in loss of motor control, tremors, paralysis, and ultimately the death of the insect.[9]
The selectivity of phenothrin for insects over mammals is attributed to structural differences in the sodium channels between the two groups.[9]
Caption: Mechanism of action of trans-Phenothrin on insect neurons.
Experimental Protocols
Synthesis of trans-Phenothrin
The synthesis of phenothrin is typically achieved through an esterification reaction.[11]
Methodology:
-
Reactants: (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride (trans-chrysanthemoyl chloride) and 3-phenoxybenzyl alcohol.
-
Reaction: The two reactants are combined in the presence of a suitable base (e.g., pyridine) to neutralize the HCl byproduct.
-
Solvent: A non-polar organic solvent such as toluene (B28343) is commonly used.
-
Purification: The resulting product, trans-Phenothrin, is purified from the reaction mixture using techniques like distillation or chromatography to remove unreacted starting materials and byproducts.
Analytical Methods for Quantification and Isomer Separation
The analysis of trans-Phenothrin in technical materials and formulations is critical for quality control. CIPAC (Collaborative International Pesticides Analytical Council) methods are often referenced.[12][13]
Methodology for Total Phenothrin and Isomer Ratio:
-
Sample Preparation: The technical material or formulation is accurately weighed and dissolved in a suitable solvent (e.g., acetone) containing an internal standard like m-terphenyl.[5][13]
-
Total Phenothrin Content (GC-FID):
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).[12][13]
-
Column: A capillary column suitable for pyrethroid analysis.
-
Conditions: Temperature-programmed analysis is used to separate phenothrin from impurities.[12]
-
Quantification: The total phenothrin content is determined by comparing the peak area of phenothrin to that of the internal standard against a calibration curve.[12]
-
-
Isomer Ratio (Chiral HPLC):
-
Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV detector.[12][13]
-
Column: A chiral stationary phase column is essential to separate the different stereoisomers (1R-trans, 1R-cis, 1S-trans, 1S-cis).[12]
-
Mobile Phase: A mixture of solvents like hexane (B92381) and isopropanol.
-
Quantification: The percentage of each isomer is calculated from their respective peak areas in the chromatogram.[12]
-
Residue Analysis in Environmental Samples
Determining residual levels of trans-Phenothrin in matrices like soil or water requires sensitive analytical methods.
Methodology for Soil Analysis (GC-MS/MS): [14]
-
Extraction: A soil sample is extracted with an organic solvent mixture (e.g., acetone/water). The extract is filtered.
-
Cleanup: The crude extract is passed through a solid-phase extraction (SPE) cartridge, often containing Florisil, to remove interfering matrix components.[14]
-
Analysis (GC-MS/MS):
-
Instrument: Gas Chromatograph coupled to a tandem Mass Spectrometer (MS/MS).[14]
-
Injection: A small volume of the cleaned extract is injected into the GC.
-
Separation: The cis- and trans-isomers are separated on the GC column.
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to achieve high sensitivity and selectivity for phenothrin fragments.[14]
-
Quantification: The concentration is determined using a calibration curve prepared from analytical standards. The limit of quantification (LOQ) can reach levels as low as 0.01 mg/kg.[14]
-
Caption: General workflow for trans-Phenothrin residue analysis in soil.
References
- 1. CAS 26046-85-5: (-)-trans-Phenothrin | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. Phenothrin, trans-(-)- | C23H26O3 | CID 91581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenothrin | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenothrin, d- (EHC 96, 1990) [inchem.org]
- 6. d-Phenothrin Technical Fact Sheet [npic.orst.edu]
- 7. d-Phenothrin (UK PID) [inchem.org]
- 8. beyondpesticides.org [beyondpesticides.org]
- 9. What is the mechanism of Phenothrin? [synapse.patsnap.com]
- 10. D-phenothrin (Ref: OMS 1809) [sitem.herts.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. extranet.who.int [extranet.who.int]
- 13. extranet.who.int [extranet.who.int]
- 14. epa.gov [epa.gov]
